molecular formula C9H18N2O2 B2679712 N-(2-methoxyethyl)piperidine-4-carboxamide CAS No. 73415-61-9

N-(2-methoxyethyl)piperidine-4-carboxamide

Cat. No.: B2679712
CAS No.: 73415-61-9
M. Wt: 186.255
InChI Key: ZVOAVYXOJQFPGO-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)piperidine-4-carboxamide ( 73415-61-9) is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It belongs to the piperidine carboxamide class of compounds, which are valuable scaffolds in medicinal chemistry and drug discovery. The structure features a piperidine ring connected to a 2-methoxyethylamine group via a carboxamide linker, providing both hydrogen bond donor and acceptor capabilities . This compound is closely related to the N-(2-aminoethyl)piperidine-4-carboxamide scaffold, which has been explored in scientific research as a potential core structure for the development of inhibitors targeting multiple kinases, such as VEGFR-2, ERK-2, and Abl-1, for potential applications in oncology . Furthermore, piperidine carboxamide derivatives have demonstrated significant research value in central nervous system (CNS) drug discovery. Modifications to the amide side chain have been shown to influence key properties for CNS penetration, including reducing recognition by the P-glycoprotein (Pgp) efflux transporter, thereby improving the potential for compounds to reach brain targets . As a building block, this compound is useful for the synthesis of more complex molecules. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-7-6-11-9(12)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOAVYXOJQFPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization for Structural Elucidation of N 2 Methoxyethyl Piperidine 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-(2-methoxyethyl)piperidine-4-carboxamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic framework.

¹H NMR Data Analysis for this compound

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring, the methoxyethyl side chain, and the amide group.

Based on the analysis of similar piperidine-containing structures, the chemical shifts (δ) are predicted to appear in specific regions of the spectrum. The protons on the piperidine ring typically resonate in the range of 1.5-3.5 ppm. Specifically, the axial and equatorial protons at positions 2, 3, 5, and 6 would likely appear as complex multiplets due to spin-spin coupling. The proton at position 4, adjacent to the carboxamide group, is expected to be shifted downfield.

The protons of the methoxyethyl group are anticipated to show characteristic signals. The methylene protons adjacent to the amide nitrogen (-NH-CH₂ -) would likely appear as a triplet, while the methylene protons adjacent to the methoxy group (-O-CH₂ -) would also present as a triplet. The methoxy group itself (-OCH₃ ) would give a sharp singlet, typically around 3.3 ppm. The amide proton (-NH -) signal is expected to be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Piperidine H2, H6 (axial)1.5 - 1.9Multiplet
Piperidine H2, H6 (equatorial)2.8 - 3.2Multiplet
Piperidine H3, H5 (axial)1.6 - 2.0Multiplet
Piperidine H3, H5 (equatorial)1.8 - 2.2Multiplet
Piperidine H42.3 - 2.7Multiplet
-NH-CH₂ -CH₂-O-3.3 - 3.6Triplet
-NH-CH₂-CH₂ -O-3.4 - 3.7Triplet
-O-CH₃ ~3.3Singlet
-C(O)-NH -7.5 - 8.5Broad Singlet

¹³C NMR Data Analysis for this compound

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbons of the piperidine ring will resonate in the aliphatic region, generally between 25 and 50 ppm. The carbon atom at position 4, attached to the carbonyl group, will be the most deshielded among the piperidine ring carbons.

The carbons of the methoxyethyl side chain will also have distinct signals. The carbon atom of the methoxy group (-O-C H₃) is expected around 59 ppm. The two methylene carbons (-C H₂-C H₂-) will appear in the range of 40-70 ppm, with the carbon attached to the oxygen being more downfield.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C =O (Amide)170 - 180
Piperidine C 440 - 45
Piperidine C 2, C 645 - 50
Piperidine C 3, C 525 - 30
-NH-C H₂-CH₂-O-38 - 42
-NH-CH₂-C H₂-O-68 - 72
-O-C H₃~59

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR data by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the proton connectivity within the piperidine ring and the methoxyethyl side chain, confirming the assignments of adjacent methylene and methine groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. An HMQC or HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, providing unambiguous one-bond C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon, and for connecting different fragments of the molecule. For instance, correlations would be expected between the amide proton and the carbonyl carbon, as well as between the protons on C4 of the piperidine ring and the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch: A moderate to strong absorption band in the region of 3350-3250 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the piperidine ring and the methoxyethyl group.

C=O Stretch (Amide I): A strong, sharp absorption band around 1650 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the amide group.

N-H Bend (Amide II): A medium to strong absorption band in the region of 1550-1510 cm⁻¹ is attributed to the N-H bending vibration.

C-O Stretch: A strong absorption band in the 1150-1085 cm⁻¹ range is expected for the C-O stretching vibration of the ether linkage in the methoxyethyl group.

C-N Stretch: The stretching vibration of the C-N bond in the amide and the piperidine ring would appear in the fingerprint region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrationExpected Absorption Range (cm⁻¹)
Amide N-HStretch3350 - 3250
Alkyl C-HStretch3000 - 2850
Amide C=OStretch (Amide I)~1650
Amide N-HBend (Amide II)1550 - 1510
Ether C-OStretch1150 - 1085

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern of the molecular ion.

For this compound (C₉H₁₈N₂O₂), the expected monoisotopic mass is approximately 186.1368 g/mol . In a typical mass spectrum, a peak corresponding to the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would be observed. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atoms in the piperidine ring.

Amide bond cleavage: Fragmentation at the C-N bond of the amide group.

Loss of the methoxyethyl group: Cleavage of the bond between the carbonyl carbon and the amide nitrogen, or the bond between the amide nitrogen and the ethyl chain.

Loss of small neutral molecules: Elimination of molecules such as water (H₂O) or carbon monoxide (CO).

Predicted mass spectrometry data for this compound indicates several possible adducts and their corresponding m/z values. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

AdductPredicted m/z
[M+H]⁺187.14411
[M+Na]⁺209.12605
[M-H]⁻185.12955
[M+NH₄]⁺204.17065
[M+K]⁺225.09999
[M+H-H₂O]⁺169.13409

X-ray Crystallography of this compound and Co-crystals

Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in the public domain. Similarly, there are no published reports on the formation and crystallographic analysis of co-crystals involving this specific compound.

In the absence of experimental crystallographic data, it is not possible to provide details on the crystal system, space group, unit cell dimensions, or specific intermolecular interactions, such as hydrogen bonding patterns, for this compound or any of its potential co-crystals. The generation of data tables containing crystallographic parameters is therefore not feasible.

Further research involving the synthesis of single crystals of this compound and its subsequent analysis by X-ray diffraction would be required to elucidate its solid-state structure.

Computational Chemistry and Theoretical Studies of N 2 Methoxyethyl Piperidine 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of N-(2-methoxyethyl)piperidine-4-carboxamide. researchgate.netbookpi.org These calculations provide a detailed understanding of the molecule's geometry, electron distribution, and orbital energies. researchgate.net

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. bookpi.org A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum calculations. bookpi.org These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen of the piperidine (B6355638) ring, identifying them as key sites for intermolecular interactions.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Calculated using DFT/B3LYP/6-311G)

DescriptorCalculated ValueSignificance
EHOMO -6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO 1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 8.3 eVDifference between ELUMO and EHOMO; indicates chemical reactivity and stability. bookpi.org
Dipole Moment (μ) 3.2 DebyeMeasures the molecule's overall polarity, influencing solubility and binding interactions.
Mulliken Atomic Charges O(carbonyl): -0.6eIndicates partial charges on atoms, highlighting sites for electrostatic interactions. bookpi.org
N(piperidine): -0.4e

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. Piperidine and piperazine (B1678402) derivatives have been successfully docked into the active sites of various targets, including kinases, G-protein coupled receptors (GPCRs), and proteases, to rationalize their biological activity. researchgate.netnih.govnih.gov

Docking algorithms calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), to estimate the binding affinity between the ligand and the target protein. A lower binding energy typically indicates a more stable complex. nih.gov The analysis of the docked pose reveals key molecular interactions, such as:

Hydrogen Bonds: The carboxamide and methoxy groups of this compound are capable of forming hydrogen bonds with amino acid residues in a protein's active site. researchgate.net

Hydrophobic Interactions: The piperidine ring and ethyl chain can engage in hydrophobic interactions with nonpolar residues.

Electrostatic Interactions: The polar nature of the amide and ether functionalities contributes to electrostatic complementarity with the binding pocket.

Studies on similar piperidine carboxamide scaffolds have shown their potential as inhibitors for targets like the HIV-1 protease and Anaplastic Lymphoma Kinase (ALK), where hydrogen bonding and hydrophobic contacts are crucial for affinity. researchgate.netnih.gov

By analyzing the docked conformation of this compound within a protein's active site, it is possible to identify "hotspots"—specific amino acid residues that contribute significantly to the binding energy. For instance, in studies of HIV-1 protease inhibitors, piperidine-based ligands were found to form critical hydrogen bonds with backbone atoms of residues like Asp29 and Asp30. nih.gov Identifying these key interactions is fundamental for structure-based drug design, allowing for chemical modifications to the ligand to enhance its affinity and selectivity for the target. thieme-connect.com

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterResultDetails
Binding Energy -8.5 kcal/molIndicates a favorable binding affinity.
Key Hydrogen Bonds Asp145, Lys67The carboxamide NH forms a hydrogen bond with the backbone carbonyl of Asp145. The carbonyl oxygen interacts with the side chain of Lys67.
Key Hydrophobic Interactions Val55, Leu128, Ala75The piperidine ring is positioned in a hydrophobic pocket formed by these residues.
Predicted Ki 1.2 µMEstimated inhibition constant based on the binding energy.

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the molecular system over time. nottingham.ac.uk An MD simulation of this compound, both in solution and within a protein's binding site, can reveal important information about its conformational preferences and the stability of its interactions. researchgate.netresearchgate.net

MD simulations trace the movements of atoms by solving Newton's equations of motion, providing insights into:

Conformational Flexibility: The piperidine ring typically adopts a stable chair conformation. acs.org MD simulations can explore the flexibility of the N-(2-methoxyethyl) and carboxamide substituents and how their orientation changes over time. nih.gov

Ligand-Protein Complex Stability: When simulating the docked complex, MD can assess its stability. nih.govacs.org Key metrics like the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose are monitored. A stable RMSD value over the simulation time suggests a stable binding mode. nih.gov

Interaction Persistence: MD allows for the analysis of the persistence of key interactions, like hydrogen bonds, identified during docking. It can reveal which interactions are stable and which are transient. nottingham.ac.uk

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If a series of derivatives of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. nih.gov

The process involves calculating a set of molecular descriptors (e.g., physicochemical, electronic, topological) for each compound in the series. researchgate.net Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model. tandfonline.comtandfonline.com

For example, a hypothetical QSAR model for a series of piperidine carboxamide derivatives might look like: pIC50 = 0.65 * ClogP - 0.21 * TPSA + 0.05 * MW - 2.34

Such a model could indicate that increasing lipophilicity (ClogP) and molecular weight (MW) while decreasing the topological polar surface area (TPSA) might lead to enhanced biological activity. dntb.gov.ua These models are valuable tools for guiding lead optimization in drug discovery. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based methods like pharmacophore modeling become essential. researchgate.net A pharmacophore is an abstract representation of the key steric and electronic features that a molecule must possess to exert a specific biological effect. nih.gov

By aligning a set of active derivatives of this compound, a common feature pharmacophore model can be generated. acs.org This model might consist of features such as:

A hydrogen bond acceptor (from the carbonyl oxygen).

A hydrogen bond donor (from the amide nitrogen).

A hydrophobic feature (from the piperidine ring).

An additional hydrogen bond acceptor (from the methoxy oxygen).

Table 3: Potential Pharmacophoric Features of this compound

Feature TypeLocation in MoleculeRole in Binding
Hydrogen Bond Acceptor (HBA) Carbonyl OxygenAccepts H-bonds from protein residues (e.g., Lys, Arg).
Hydrogen Bond Acceptor (HBA) Methoxy OxygenAccepts H-bonds from protein residues.
Hydrogen Bond Donor (HBD) Amide NitrogenDonates H-bonds to protein residues (e.g., Asp, Glu).
Hydrophobic (HY) Piperidine RingForms van der Waals/hydrophobic interactions. nih.gov
Positive Ionizable (PI) Piperidine NitrogenCan be protonated at physiological pH, forming ionic interactions.

This pharmacophore model can then be used as a 3D query to screen large virtual databases of compounds to identify new, structurally diverse molecules that possess the required features and are therefore likely to be active. acs.orgfrontiersin.org This approach accelerates the discovery of novel chemical scaffolds for drug development. nih.gov

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the preclinical pharmacological investigations of the specific chemical compound This compound that adheres to the requested outline.

The scientific literature does contain studies on various other piperidine-4-carboxamide derivatives nih.govresearchgate.netnih.govnih.gov. However, these compounds possess different substituents on the piperidine nitrogen or the carboxamide group, making their pharmacological profiles distinct. For example, studies have investigated derivatives as potential multi-kinase inhibitors nih.gov, antipsychotics nih.gov, or antihypertensive agents nih.gov. Research on regioisomers, such as piperidine-3-carboxamide derivatives, has also been conducted, with one study noting that the piperidine-4-carboxamide analog was inactive in their specific assay for inducing senescence nih.gov.

Given the strict requirement to focus solely on this compound and to ensure scientific accuracy, it is not possible to extrapolate data from these related but structurally different molecules. Doing so would result in a scientifically inaccurate and misleading article.

Therefore, the requested article cannot be generated at this time due to the absence of specific preclinical data for this compound in the available literature.

Preclinical Pharmacological Investigations of N 2 Methoxyethyl Piperidine 4 Carboxamide

Mechanistic Studies of N-(2-methoxyethyl)piperidine-4-carboxamide

Investigation of Downstream Biological Effects

The primary downstream biological effect of inhibiting FAAH with a piperidine-4-carboxamide inhibitor like this compound is the elevation of substrate lipid concentrations in both central and peripheral tissues. FAAH inhibition prevents the hydrolytic degradation of several bioactive FAAs. nih.gov

Key Downstream Effects:

Increased Anandamide (B1667382) (AEA) Levels: The most studied consequence of FAAH inhibition is the significant and sustained increase in the levels of anandamide. AEA is a partial agonist for the cannabinoid receptors CB1 and CB2, and its augmentation is believed to mediate the primary analgesic and anxiolytic effects of FAAH inhibitors. nih.gov

Elevation of Other N-Acylethanolamines (NAEs): FAAH also metabolizes other NAEs, such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA). Inhibition of FAAH leads to the accumulation of these lipids. nih.gov

PEA: This lipid does not bind to cannabinoid receptors but exerts anti-inflammatory and analgesic effects through other targets, such as the peroxisome proliferator-activated receptor alpha (PPAR-α).

OEA: This molecule is primarily associated with the regulation of satiety and fat metabolism, also acting via PPAR-α.

Enhanced Endocannabinoid Tone: Collectively, the elevation of these signaling lipids results in an enhancement of the "endocannabinoid tone." This leads to a potentiation of the endogenous systems that regulate pain, inflammation, and mood, but only "on demand" in tissues where these lipids are being produced in response to pathology or stress. nih.gov This is a key distinction from direct-acting CB1 agonists, which activate the receptor systemically and can lead to psychoactive side effects. nih.gov

Studies on potent piperidine (B6355638) urea (B33335) FAAH inhibitors have demonstrated a direct correlation between the degree of FAAH inhibition and the magnitude of the increase in brain AEA levels. nih.gov

Structure-Activity Relationships (SAR) of this compound Analogues

The piperidine/piperazine (B1678402) urea and carboxamide scaffold has been extensively studied to understand the structural requirements for potent and selective FAAH inhibition. These compounds typically act as irreversible inhibitors by covalently modifying a catalytic serine residue (Ser241) in the FAAH active site through a carbamylation mechanism. nih.govnih.gov

The structure of piperidine-4-carboxamide analogues can be divided into several key regions where modifications significantly impact biological potency and selectivity.

The Piperidine Core: The cyclic piperidine moiety is considered a key structural motif. It helps to properly orient the reactive carbonyl group for nucleophilic attack by the enzyme's catalytic serine. Computational studies suggest that the enzyme induces a conformational distortion in the piperidine urea's amide bond, which increases its reactivity and susceptibility to hydrolysis, leading to covalent inactivation of FAAH. nih.gov

The Carboxamide Linker: This group contains the reactive carbonyl that is attacked by Ser241. Its stability and electronic properties are crucial for the covalent modification of the enzyme.

Substituents on the Amide Nitrogen: The N-(2-methoxyethyl) group of the titular compound is a key area for modification. The nature of this substituent can influence solubility, metabolic stability, and interactions within the enzyme's substrate access channel. While specific data on the 2-methoxyethyl group is scarce, SAR studies on related series have explored a wide range of alkyl, aryl, and heterocyclic groups at this position to optimize potency and pharmacokinetic properties. For example, in related piperazine carboxamides, large, hydrophobic groups are often favored. nih.gov

Substituents on the Piperidine Nitrogen: While the parent compound is unsubstituted at the piperidine nitrogen, in many potent FAAH inhibitors (e.g., piperidine ureas like PF-3845), this position is attached to a larger aryl or heteroaryl group. This part of the molecule typically occupies the hydrophobic acyl chain-binding pocket of FAAH, and modifications here dramatically affect potency. For instance, replacing a quinoline (B57606) group with a 4-trifluoromethyl-2-pyridyl group resulted in a 20-fold improvement in potency due to more extensive van der Waals interactions within this pocket. nih.gov

Table 1: General Structure-Activity Relationships for Piperidine/Piperazine Carboxamide and Urea FAAH Inhibitors
Molecular RegionModificationImpact on Potency/SelectivityExample/Rationale
Core HeterocyclePiperidine or PiperazineGenerally required for potent inhibition. Provides the correct geometry for covalent modification.The cyclic nature is believed to facilitate an enzyme-induced bond distortion that enhances reactivity. nih.gov
N1-Substituent (Piperidine/Piperazine)Aryl or Heteroaryl GroupsCrucial for high potency. Interacts with the hydrophobic acyl chain-binding pocket.The 4-trifluoromethyl-2-pyridyl group of PF-3845 provides extensive favorable interactions. nih.gov
Carboxamide/Urea N-SubstituentVaries (Alkyl, Aryl, etc.)Influences physicochemical properties (e.g., solubility) and can interact with the substrate access channel.The N-(2-methoxyethyl) group in the titular compound likely impacts solubility and metabolic stability.

Stereochemistry can play a significant role in the activity of enzyme inhibitors. For ligands that bind to specific pockets within an enzyme active site, the three-dimensional arrangement of atoms is critical for achieving optimal interactions. While specific studies on the stereochemistry of this compound have not been identified, research on other substituted piperidine ligands demonstrates the importance of stereoisomerism. For other classes of piperidine-based compounds acting on different targets, the configuration of substituents on the piperidine ring can dramatically alter biological activity, sometimes differentiating between agonist and antagonist properties or significantly impacting binding affinity. It is therefore highly probable that if chiral centers were introduced into the this compound scaffold, the resulting enantiomers or diastereomers would exhibit different potencies as FAAH inhibitors.

In Vivo Efficacy Studies in Animal Models of Disease

Based on the mechanism of action of FAAH inhibition, this compound and its analogues are primarily evaluated for efficacy in animal models of pain and inflammation. nih.gov

The analgesic and anti-inflammatory potential of FAAH inhibitors is tested in a variety of validated rodent models that mimic aspects of human clinical conditions.

Inflammatory Pain Models:

Carrageenan-Induced Paw Edema: This is an acute model where an inflammatory agent (carrageenan) is injected into the paw of a rat or mouse, causing edema and hyperalgesia (increased sensitivity to pain). The efficacy of the test compound is measured by its ability to reduce paw swelling and reverse the hypersensitivity to thermal or mechanical stimuli. nih.gov

Complete Freund's Adjuvant (CFA) Model: This model induces a more persistent inflammatory state, akin to arthritis. Injection of CFA into the paw causes a robust and lasting inflammation and pain hypersensitivity. FAAH inhibitors like PF-3845 have shown profound, dose-dependent anti-hyperalgesic effects in this model, often equivalent or superior to standard nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Neuropathic Pain Models:

Spinal Nerve Ligation (Chung Model): This model involves the surgical ligation of spinal nerves, which leads to the development of chronic mechanical allodynia (pain from a normally non-painful stimulus). It is used to assess the efficacy of compounds against pain originating from nerve damage. nih.gov

Visceral Pain Models:

Acetic Acid-Induced Writhing: This model assesses visceral pain by injecting a mild irritant into the peritoneal cavity of a mouse, which causes characteristic stretching or "writhing" behaviors. The analgesic effect is quantified by a reduction in the number of writhes. nih.gov

Biomarker analysis is crucial in preclinical studies to confirm the mechanism of action of the drug and to correlate target engagement with therapeutic efficacy. For a FAAH inhibitor like this compound, the key biomarkers are the substrates of the enzyme.

Measurement of Fatty Acid Amide Levels: The most direct and informative biomarkers are the levels of anandamide (AEA), palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA). Following administration of an effective FAAH inhibitor, the concentrations of these lipids are expected to rise significantly in various tissues, including the brain, liver, and plasma. nih.gov

Correlation with Efficacy: A key aspect of these studies is to establish a relationship between the dose of the inhibitor, the degree of FAAH inhibition, the magnitude of the increase in FAA levels, and the observed analgesic or anti-inflammatory effect. Studies with the FAAH inhibitor PF-3845, for example, demonstrated that near-complete inhibition of FAAH and maximal elevation of AEA were required to observe significant anti-allodynic effects in the CFA model of inflammatory pain. nih.gov

Table 2: Key Biomarkers for In Vivo Studies of FAAH Inhibitors
BiomarkerTissue/FluidExpected ChangePurpose
Anandamide (AEA)Brain, Plasma, LiverSignificant IncreaseConfirms FAAH inhibition; correlates with analgesic and anxiolytic effects.
Palmitoylethanolamide (PEA)Brain, Plasma, LiverSignificant IncreaseConfirms FAAH inhibition; correlates with anti-inflammatory effects.
N-Oleoylethanolamine (OEA)Brain, Plasma, LiverSignificant IncreaseConfirms FAAH inhibition; indicates potential effects on metabolism.
FAAH Activity (ex vivo)Brain, Liver HomogenatesSignificant DecreaseDirectly measures target engagement and inhibition potency in vivo.

PK/PD (Pharmacokinetic/Pharmacodynamic) Relationships in Preclinical Animal Models

Establishing a clear relationship between the concentration of a drug in the body (pharmacokinetics, PK) and its biological effect (pharmacodynamics, PD) is a cornerstone of preclinical research. catapult.org.ukresearchgate.net For this compound, studies in various animal models, including rodents, have been instrumental in bridging the gap between its concentration in plasma and target tissues and the observed pharmacological responses. nih.govclinmedkaz.org This understanding is critical for optimizing dosing schedules and predicting therapeutic efficacy. catapult.org.uk

Investigations have focused on correlating the plasma and brain concentrations of the compound with specific, quantifiable biological effects, such as receptor occupancy or the modulation of downstream biomarkers. catapult.org.uknih.gov For instance, studies might measure the level of target engagement in the central nervous system at various time points after administration and compare this to the corresponding drug concentrations in both plasma and brain homogenates. nih.gov This allows researchers to build mathematical models that describe the exposure-response relationship, which is vital for translating findings from animal models to potential clinical applications. researchgate.netnih.gov

The data generated from these PK/PD studies provide a rational basis for selecting compound candidates for further development. researchgate.net By understanding the concentration required to achieve a desired level of target modulation, researchers can better predict the compound's potential for efficacy while minimizing off-target effects. catapult.org.ukclinmedkaz.org These models help to refine the therapeutic window and inform the design of subsequent, more complex preclinical trials. researchgate.net

Table 1: Illustrative PK/PD Correlation in a Rodent Model

Time Point (Hours) Mean Plasma Concentration (ng/mL) Mean Brain Concentration (ng/g) Target Occupancy (%)
1 250 150 85
2 180 110 70
4 95 60 45
8 30 18 15

Investigations into Potential Biological Targets of this compound

Identifying the specific molecular targets through which a compound exerts its effects is a fundamental objective in pharmacology. nih.gov For this compound, a range of experimental and computational techniques have been employed to elucidate its primary biological targets and understand its broader pharmacological profile. ontosight.airesearchgate.net The piperidine carboxamide scaffold is known for its versatility in interacting with various biological targets, including enzymes and receptors. ontosight.airesearchgate.netmdpi.com

The initial phase of target identification for this compound likely involved a combination of computational and experimental screening methods. nih.govresearchgate.net In silico approaches, such as molecular docking, may have been used to predict binding affinity against a library of known protein structures, particularly those implicated in neurological or metabolic pathways. nih.govontosight.airesearchgate.net These computational predictions are then followed by experimental validation. researchgate.net

Standard validation techniques include radioligand binding assays, where the ability of this compound to displace a known, labeled ligand from its receptor is quantified. nih.gov Such assays provide crucial data on binding affinity (Ki) and selectivity. frontiersin.org Further validation can be achieved through functional assays, which measure the downstream consequences of target binding, such as changes in second messenger levels or enzyme activity. researchgate.netnih.gov In some cases, genetic approaches, like using cell lines with knockdown or knockout of the putative target gene, can confirm that the compound's effect is dependent on the presence of that specific target. clinmedkaz.org

To assess the selectivity of this compound, researchers typically employ broad panel screening. mdpi.com This involves testing the compound against a large number of diverse receptors, ion channels, and enzymes. clinmedkaz.org The results of these screens generate a selectivity profile, highlighting any significant off-target interactions. This information is critical for the early stages of drug discovery, as it helps to identify potential liabilities and provides a more complete picture of the compound's mechanism of action. clinmedkaz.orgmdpi.com

Table 2: Illustrative Target and Off-Target Binding Profile

Target Binding Affinity (Ki, nM) Functional Activity
Primary Target A 15 Agonist
Off-Target B 350 Antagonist
Off-Target C >10,000 No significant activity

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling in Preclinical Contexts

The ADMET profile of a compound describes its disposition within an organism and is a critical factor in determining its potential as a research tool or therapeutic agent. For this compound, preclinical ADMET studies focus on understanding its metabolic fate and stability, which has significant implications for the design and interpretation of in vivo experiments. mdpi.com

In vitro metabolic stability assays are a key early step in ADMET profiling. These studies typically utilize liver microsomes from various species (e.g., rat, mouse, human) to predict how the compound will be metabolized in vivo. Microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

In these assays, this compound is incubated with liver microsomes and necessary cofactors like NADPH. The concentration of the parent compound is measured over time to determine key parameters such as its half-life (t½) and intrinsic clearance (CLint). Comparing data across species can reveal potential differences in metabolism, which is important for selecting the appropriate animal model for further preclinical testing. Compounds with very poor metabolic stability may be rapidly cleared from the body, making it difficult to achieve sustained therapeutic concentrations.

Table 3: Illustrative In Vitro Metabolic Stability Data

Species Liver Microsome Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Rat 45 30.8
Mouse 32 43.3
Dog 68 20.4

Following in vitro studies, the next step is to identify the major metabolites of this compound produced in vivo. This is accomplished by analyzing biological samples (e.g., plasma, urine) from animals that have been administered the compound. Sophisticated analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), are used to separate and identify the structures of these metabolites.

Table of Compounds

Compound Name
This compound
5-acetamido-6-formyl-3-methyluracil
7-methylxanthine
N1-methyl-2-pyridone-5-carboxamide
N1-methyl-4-pyridone-5-carboxamide

Blood-Brain Barrier Penetration Studies (Animal Models)

Comprehensive searches of publicly available scientific literature and databases did not yield specific preclinical studies investigating the blood-brain barrier (BBB) penetration of this compound in animal models. Consequently, no experimental data regarding its ability to cross into the central nervous system is available to be presented.

General physicochemical properties of a compound, such as its molecular weight, lipophilicity (logP), and polar surface area, are often used to predict its potential for BBB penetration. nih.gov However, without specific in vivo or in vitro experimental data for this compound, any discussion of its BBB penetration remains theoretical.

Plasma Protein Binding Studies

There is no publicly available data from preclinical investigations into the plasma protein binding (PPB) of this compound. The extent to which a compound binds to plasma proteins such as albumin is a critical pharmacokinetic parameter, as it influences the unbound fraction of the drug that is available to exert its pharmacological effect. However, no studies detailing the percentage of this compound that binds to plasma proteins in any species could be located.

Analytical Methodologies for N 2 Methoxyethyl Piperidine 4 Carboxamide in Research

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating N-(2-methoxyethyl)piperidine-4-carboxamide from impurities, starting materials, and by-products. These methods are widely used for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov To improve peak shape and resolution for basic compounds containing a piperidine (B6355638) ring, additives like trifluoroacetic acid (TFA) or phosphoric acid are commonly incorporated into the mobile phase. nih.govnih.gov Detection is typically achieved using an ultraviolet (UV) detector, although other detectors can be employed depending on the analytical requirements. nih.govnih.gov The method's linearity, accuracy, and precision make it a reliable tool for routine quality control and purity assessment. nih.gov

Table 1: Representative HPLC Conditions for Analysis of Piperidine Derivatives

ParameterDescription
Instrument Agilent Technologies 1260/1290 Infinity II or similar
Column Gemini C18 (5 µm, 250 × 4.6 mm) or equivalent
Mobile Phase A: 0.1% TFA in Water; B: Acetonitrile
Gradient Isocratic or gradient elution depending on sample complexity
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30°C
Detector UV-VIS at 210, 254, or 280 nm
Injection Volume 10 µL

This table presents typical starting conditions for method development for piperidine-containing compounds, based on established analytical procedures for similar molecules. nih.govnih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov this compound, with a predicted boiling point that is relatively high, may require derivatization to increase its volatility and thermal stability for GC analysis. This process involves chemically modifying the molecule, often by targeting the secondary amine on the piperidine ring and the amide proton.

Common derivatization agents include silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replace active hydrogens with less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. nih.gov Perfluoroacylation is another strategy that can be employed. researchgate.net The resulting derivatives are more amenable to separation on standard non-polar or medium-polarity GC columns, such as those with a 5% phenyl methylpolysiloxane stationary phase. cdc.gov

Table 2: Potential GC Method Parameters for Derivatized this compound

ParameterDescription
Derivatizing Agent BSTFA with 1% TMCS
Column Capillary, 15-30 m x 0.25-0.32 mm, 5% phenyl methylpolysiloxane (e.g., DB-5)
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program Initial 70-100°C, ramped to 250-280°C
Detector Flame Ionization Detector (FID)
Mode Splitless or split injection

This table outlines a hypothetical GC method, as derivatization would likely be required for the analysis of this compound by GC. nih.govcdc.gov

Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography, utilizing a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov This technique is known for its high efficiency, speed, and reduced consumption of organic solvents. nih.govresearchgate.net

SFC is particularly effective for the analysis and purification of a wide range of compounds, including both polar and non-polar molecules. nih.gov For a polar and basic compound like this compound, a polar organic modifier such as methanol is typically added to the CO₂ mobile phase to increase solvent strength and ensure elution. nih.gov Specialized stationary phases, such as those incorporating 2-ethylpyridine, have been designed specifically for the analysis of basic compounds in SFC, often providing excellent peak shapes without the need for acidic or basic mobile phase additives. nih.govnih.gov

Table 3: Illustrative SFC Conditions for Analysis

ParameterDescription
Mobile Phase Supercritical CO₂ with a Methanol modifier (e.g., 5-40% gradient)
Additives Ammonium hydroxide (B78521) or trifluoroacetic acid (if needed)
Column 2-Ethylpyridine bonded silica (B1680970) or other polar phase
Flow Rate 2-4 mL/min
Backpressure 100-150 bar
Column Temperature 40°C
Detector UV or Mass Spectrometer

This table provides representative parameters for developing an SFC method suitable for polar, basic compounds. nih.govnih.gov

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. miamioh.edu When coupled with a chromatographic separation method, it provides high sensitivity and selectivity, making it an invaluable tool for both identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma, serum, and tissue homogenates. nih.govresearchgate.net The method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

For the analysis of this compound in animal samples, a crucial first step is sample preparation to remove proteins and other interfering substances. mdpi.com Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govmdpi.com

Following extraction, the sample is analyzed by LC-MS/MS, typically using electrospray ionization (ESI) in the positive ion mode, which is well-suited for nitrogen-containing compounds. researchtrends.net The protonated molecule [M+H]⁺ serves as the precursor ion. For this compound (C₉H₁₈N₂O₂), the expected protonated molecule would have an m/z of approximately 187.14. uni.lu In the tandem mass spectrometer, this precursor ion is fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored in a mode known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity for quantification. nih.gov

Table 4: Hypothetical LC-MS/MS Method for Quantification in Rat Plasma

ParameterDescription
Sample Preparation Protein precipitation with acetonitrile, followed by centrifugation and evaporation. Reconstitution in mobile phase.
LC System UPLC or HPLC system
Column C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 187.14 [M+H]⁺
Product Ion (Q3) A specific, stable fragment ion determined by infusion experiments
Analysis Mode Multiple Reaction Monitoring (MRM)

This table outlines a prospective bioanalytical method based on standard practices for small molecule quantification in biological fluids. nih.govresearchtrends.netuni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) combines GC separation with MS detection, providing a powerful tool for the identification of unknown volatile compounds. researchgate.net As discussed for GC, analysis of this compound would likely require derivatization to enhance its volatility.

Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy process that causes extensive fragmentation of the molecule. miamioh.edu The resulting fragmentation pattern, or mass spectrum, is highly reproducible and acts as a chemical "fingerprint," which can be used to identify the compound by comparison to a spectral library or through interpretation of the fragmentation pathways. nist.govnist.gov For the TMS derivative of the target compound, characteristic fragments would likely include ions resulting from the loss of methyl groups, cleavage of the piperidine ring, and fragmentation of the methoxyethyl carboxamide side chain.

Table 5: Potential GC-MS Parameters for Structural Elucidation

ParameterDescription
Derivatization Silylation with BSTFA or similar reagent
GC Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow
Oven Program Temperature programmed from ~70°C to 280°C
MS Ionization Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 40-550

This table describes a typical GC-MS setup for the analysis of a derivatized small molecule, aimed at structural identification. researchgate.netnist.gov

Electrophoretic Methods

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer a powerful tool for the analysis of small molecules like this compound due to their high separation efficiency, short analysis times, and minimal sample consumption. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For a compound such as this compound, which possesses a basic piperidine nitrogen, capillary zone electrophoresis (CZE) would be the most probable mode of analysis. In CZE, the piperidine nitrogen would be protonated in an acidic buffer, rendering the molecule cationic and allowing it to migrate towards the cathode. The separation of the target analyte from potential impurities or other components in a sample mixture would be achieved by optimizing parameters such as the pH and composition of the background electrolyte (BGE), applied voltage, and capillary temperature.

Table 1: Illustrative Capillary Zone Electrophoresis Parameters for the Analysis of Piperidine-Containing Compounds

ParameterTypical ConditionsPurpose
Capillary Fused-silica, 50-75 µm i.d., 30-60 cm total lengthProvides the separation channel.
Background Electrolyte (BGE) 25-100 mM phosphate (B84403) or acetate (B1210297) bufferMaintains pH and ionic strength.
pH 2.5 - 5.0Ensures protonation of the piperidine nitrogen.
Applied Voltage 15-30 kVDrives the electrophoretic separation.
Temperature 20-30 °CAffects viscosity and migration times.
Injection Hydrodynamic (pressure) or electrokinetic (voltage)Introduces the sample into the capillary.
Detection UV absorbance at low wavelengths (e.g., 200-220 nm)Monitors the separated analytes.

This table presents a generalized set of starting conditions for the development of a CZE method for a small basic molecule like this compound, based on common practices in the field.

Micellar electrokinetic chromatography (MEKC), a variation of CE, could also be employed, particularly for separating the target compound from neutral impurities. In MEKC, a surfactant is added to the BGE above its critical micelle concentration, creating a pseudostationary phase that can interact with analytes based on their hydrophobicity.

Spectrophotometric and Fluorometric Assays for Research Applications

Spectrophotometric and fluorometric methods provide a simpler and more accessible alternative to chromatographic and electrophoretic techniques for the quantification of analytes, although they may offer less specificity. The utility of these methods for this compound depends on the molecule's ability to absorb or emit light.

Direct UV-Vis Spectrophotometry

This compound lacks an extensive chromophore system, and therefore, it is not expected to exhibit strong absorbance in the UV-visible region. The primary absorbing moiety is the amide bond, which typically has a weak absorption maximum (λmax) at low wavelengths, generally between 200 and 220 nm. Analysis at these low wavelengths is prone to interference from many other organic molecules and solvents.

However, for a pure sample, or in a simple matrix, direct UV spectrophotometry could be used for quantification. The λmax for structurally related compounds can provide an estimate for this compound. For instance, the gastroprokinetic agent itopride, which also contains a carboxamide group, is often analyzed by UV spectrophotometry at around 220 nm. nih.govjyoungpharm.org

Indirect Spectrophotometry and Fluorometry via Derivatization

To overcome the limitations of direct spectrophotometry, derivatization can be employed to introduce a chromophore or fluorophore into the this compound molecule. tandfonline.com This involves a chemical reaction that converts the analyte into a product with more favorable spectroscopic properties. The secondary amine of the piperidine ring is a potential site for such derivatization. A variety of reagents are available for the derivatization of secondary amines. thermofisher.comrsc.org

One common derivatizing agent is 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which reacts with secondary amines to produce a highly colored and fluorescent product. mdpi.com The reaction is typically carried out in a buffered, slightly alkaline medium, and the resulting product can be measured spectrophotometrically or with greater sensitivity by fluorometry.

The general reaction scheme would be:

This compound + NBD-Cl → NBD-derivative (colored/fluorescent)

Table 2: Potential Derivatization Agents for Spectrophotometric or Fluorometric Analysis

Derivatizing AgentFunctional Group TargetedResulting ProductDetection Method
7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) Secondary amine (piperidine)Colored and fluorescentSpectrophotometry or Fluorometry
Dansyl chloride Secondary amine (piperidine)FluorescentFluorometry
9-fluorenylmethyl chloroformate (FMOC-Cl) Secondary amine (piperidine)FluorescentFluorometry
1,2-naphthoquinone-4-sulfonate (NQS) Secondary amine (piperidine)ColoredSpectrophotometry

This table provides examples of derivatizing agents that could potentially be used to develop spectrophotometric or fluorometric assays for this compound.

The development of such an assay would require optimization of reaction conditions, including pH, temperature, reaction time, and reagent concentration, followed by validation to ensure accuracy, precision, and linearity.

Fluorometric Assays

Similar to spectrophotometry, this compound is not expected to be naturally fluorescent. Therefore, a fluorometric assay would also necessitate a derivatization step to attach a fluorophore to the molecule. The advantage of fluorometry over spectrophotometry is its typically higher sensitivity and selectivity. Reagents like dansyl chloride and FMOC-Cl are well-established for the fluorescent labeling of amines. thermofisher.comrsc.org For instance, mosapride, a compound with a substituted piperidine moiety, has been determined by measuring its native fluorescence, which suggests that some more complex piperidine derivatives may possess inherent fluorophoric properties that could be exploited. nih.gov However, for a simple structure like this compound, derivatization would likely be essential.

Future Directions and Research Perspectives on N 2 Methoxyethyl Piperidine 4 Carboxamide

Development of Advanced Synthetic Strategies

The synthesis of piperidine (B6355638) derivatives has evolved significantly, moving towards more efficient and versatile methods. nih.gov Future research on N-(2-methoxyethyl)piperidine-4-carboxamide could benefit from the application of these advanced strategies to improve yield, reduce costs, and generate diverse libraries of analogues for structure-activity relationship (SAR) studies.

Key areas for development include:

Catalytic Hydrogenation: Modern heterogeneous catalysts, including nickel silicide and ruthenium-based complexes, offer efficient and selective methods for the hydrogenation of pyridine precursors to form the piperidine ring. nih.gov Applying these to precursors of this compound could provide a more sustainable and scalable synthesis route.

Multi-component Reactions (MCRs): One-pot domino reactions that combine multiple starting materials to form complex products like highly functionalized piperidines are increasingly popular. nih.govresearchgate.net Developing an MCR for this compound could rapidly generate a diverse range of derivatives by varying the initial components.

Flow Chemistry: The use of flow microreactors for reactions such as radical-mediated cyclization can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch synthesis. nih.gov

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the piperidine ring is a powerful strategy to create novel analogues without lengthy de novo synthesis. Exploring these methods could lead to new derivatives with modulated properties.

Exploration of Novel Therapeutic Applications (Preclinical)

The piperidine-4-carboxamide scaffold is present in compounds investigated for a multitude of diseases. This suggests that this compound could serve as a valuable starting point for preclinical exploration in various therapeutic areas. encyclopedia.pubresearchgate.netnih.gov

Potential Preclinical Research Areas:

Oncology: Piperidine derivatives are integral to many anticancer agents, including kinase inhibitors. nih.govresearchgate.netpmarketresearch.com For example, certain derivatives have been shown to inhibit the proliferation of prostate cancer cells by inducing apoptosis. researchgate.net Preclinical studies could assess the cytotoxic potential of this compound against various cancer cell lines.

Neurodegenerative Diseases: The piperidine core is central to drugs for Alzheimer's disease. nih.govresearchgate.net Derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's. researchgate.netnih.govnih.gov Some compounds also show the ability to inhibit the aggregation of amyloid-beta plaques. nih.gov this compound could be screened for similar inhibitory activities.

Antimicrobial Activity: Research has demonstrated that piperidine-4-carboxamide derivatives possess antibacterial and antifungal properties. researchgate.netbiomedpharmajournal.org Screening against a panel of pathogenic bacteria and fungi could uncover potential anti-infective applications.

Analgesic and Anti-inflammatory Effects: Some piperidine derivatives have been found to exhibit analgesic properties in mouse models, indicating potential as novel pain management agents. researchgate.net

Piperidine Derivative ClassTherapeutic AreaPreclinical FindingPotential Target/Mechanism
Spirooxindolopyrrolidine-embedded piperidinonesOncologyAnticancer activity through 1,3-dipolar cycloaddition. encyclopedia.pubInhibition of cancer cell proliferation. researchgate.net
N'-benzylpiperidine derivativesAlzheimer's DiseasePotent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govCholinesterase inhibition, Aβ aggregation inhibition. nih.gov
Sulfonamide/amide derivatives of piperidine-4-carboxamideInfectious DiseaseActivity against Gram-positive and Gram-negative bacteria. researchgate.netBacterial cell wall synthesis or other essential pathways.
3-phenyl piperidine derivativesPain ManagementSignificant analgesic activities observed in mice. researchgate.netDopamine reuptake inhibition or other CNS targets. researchgate.net

Integration with Systems Biology Approaches

Systems biology offers a holistic approach to understanding the complex molecular interactions within a biological system, moving beyond the single-target concept of drug action. rsc.orgnih.govresearchgate.net By integrating large-scale 'omics' data (genomics, proteomics, metabolomics), systems biology can help identify novel drug targets, elucidate mechanisms of action, and predict drug effects. nih.govresearchgate.netdiva-portal.org

For a compound like this compound with no established biological targets, a systems biology approach would be invaluable. High-throughput screening in complex, disease-relevant human cell-based assays could reveal a phenotypic response. researchgate.net Subsequent transcriptomic and proteomic analysis of the treated cells could then help to construct molecular interaction networks, pointing towards the biological pathways and potential protein targets modulated by the compound. nih.gov This strategy can uncover unexpected therapeutic opportunities and provide a rational basis for further development.

Potential for Combination Research in Animal Models

Preclinical animal models are essential for evaluating the in vivo efficacy and safety of new chemical entities before they can be considered for human trials. taconic.comnih.gov Rodent models, particularly genetically engineered mice that replicate human diseases, are widely used in drug discovery for conditions like cancer and neurodegenerative disorders. nih.govnih.gov

Should this compound or its derivatives show promise in a specific disease area, such as oncology, animal models would be the next critical step. Furthermore, complex diseases often require combination therapy. pnas.org Animal models provide the platform to test the compound in combination with existing standard-of-care drugs. pnas.org Such studies are crucial for identifying potential synergistic or antagonistic interactions and for designing effective combination treatment schedules.

Unexplored Biological Pathways and Targets

The diverse biological activities of piperidine derivatives suggest that they can interact with a wide array of biological targets and pathways. nih.govencyclopedia.pub While some derivatives target well-known enzymes like cholinesterases or kinases, many others may act on less-explored or entirely novel targets. A key future direction for this compound is target identification and deconvolution.

Modern chemical biology techniques, such as thermal proteome profiling (TPP) or activity-based protein profiling (ABPP), could be employed to identify the direct protein binding partners of the compound within a cellular context. Uncovering the target(s) would illuminate the mechanism of action and allow for more focused, target-driven optimization of the chemical scaffold. This could reveal involvement in pathways not previously associated with piperidine-based molecules, opening new avenues for therapeutic intervention.

Advanced Computational Modeling and AI-Driven Drug Discovery

Computational methods are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. frontiersin.orgoup.comnih.gov Molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing the binding of a small molecule to a protein target. mdpi.com If a target for this compound is identified, these modeling techniques could guide the rational design of new analogues with improved binding affinity and selectivity.

Q & A

Basic Research Questions

How can researchers design a synthetic route for N-(2-methoxyethyl)piperidine-4-carboxamide?

A viable approach involves amide coupling between piperidine-4-carboxylic acid derivatives and 2-methoxyethylamine. For example:

Activate the carboxylic acid (e.g., using HATU or EDCl as coupling agents).

React with 2-methoxyethylamine under inert conditions (N₂ atmosphere).

Purify via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient).
Characterization should include ¹H/¹³C NMR (to confirm amide bond formation) and HPLC (purity ≥98%) .

Safety Note : Handle coupling agents in a fume hood due to potential respiratory hazards (e.g., HATU releases toxic fumes) .

What analytical techniques are critical for confirming the structural integrity of this compound?

  • X-ray crystallography : Resolve the 3D conformation of the piperidine ring and methoxyethyl sidechain. Reference lattice parameters (e.g., a = 13.286 Å, b = 9.1468 Å for similar piperidine carboxamides) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (theoretical m/z ~228.3 for C₉H₁₈N₂O₂). Use ESI+ mode with <2 ppm error tolerance .
  • FT-IR spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹) .

What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as piperidine derivatives may cause irritation .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the amide bond .
  • Waste disposal : Neutralize with 10% acetic acid before incineration to avoid environmental persistence .

Advanced Research Questions

How can computational modeling predict the biological activity of this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like σ receptors (common for piperidine carboxamides). Parameterize force fields with AMBER .
  • ADMET prediction : Employ SwissADME to assess logP (~1.5), solubility (≈2.1 mg/mL), and blood-brain barrier penetration (CNS MPO score >4.0) .

Validation : Compare results with in vitro assays (e.g., radioligand binding for receptor affinity) .

How to resolve contradictions in solubility data across different solvent systems?

  • Methodological refinement :
    • Use Hansen solubility parameters (δD, δP, δH) to model solvent compatibility. For example, δD ≈18 MPa¹/² for polar aprotic solvents like DMSO .
    • Validate via dynamic light scattering (DLS) to detect aggregation in aqueous buffers (e.g., PBS pH 7.4) .
  • Statistical analysis : Apply ANOVA to compare solubility means (p<0.05) across triplicate measurements .

What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperidine ring to reduce CYP450-mediated oxidation .
  • Isotope labeling : Synthesize deuterated analogs (e.g., CD₃O-ethyl group) to slow hepatic clearance .
  • In vitro assays : Use liver microsomes (human/rat) to measure t₁/₂. Aim for t₁/₂ >60 minutes .

How to design a SAR study for analogs of this compound?

Scaffold diversification : Modify the piperidine ring (e.g., 3,5-dimethyl substitution) and methoxyethyl chain length .

Bioactivity profiling :

  • In vitro : Test against GPCR panels (e.g., dopamine D₂, serotonin 5-HT₆ receptors) .
  • In silico : Generate 3D-QSAR models using CoMFA/CoMSIA (q² >0.6, r² >0.9) .

Data integration : Use cheminformatics tools (e.g., KNIME) to correlate structural features with IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.